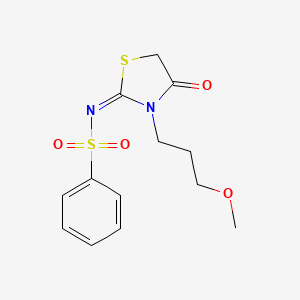

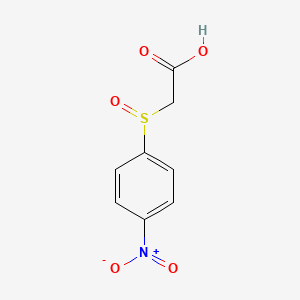

2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone" is a complex molecule that appears to be related to various research areas, including the synthesis of heterocycles, organometallic chemistry, and the study of ligands for potential applications such as dye-sensitized solar cells (DSSCs). The molecule contains an indole moiety, a pyridine ring, and a cyclohexenone core, which suggests it may have interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related indole and pyridine derivatives has been explored in several studies. For instance, the reaction of 1-methyl-2-(2'-pyridinyl)-1H-indole with PtCl2(DMSO)2 resulted in a cycloplatinated product, which further reacted with neutral ligands to give various compounds . Similarly, the synthesis of pyrrolidines via 1,3-dipolar cycloadditions to sugar-derived enones has been reported, indicating the versatility of indole and pyridine derivatives in cycloaddition reactions . Moreover, the synthesis of 1,2-diaryl-6,6-dimethyl-5,6-dihydro-1H-indole-4,7-diones from arylglyoxals and enamines through domino condensation and allylic hydroxylation has been described .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, the crystal and molecular structure of a cycloplatinated indole-pyridine complex was elucidated, showing metallation to platinum via the C3 carbon of the indole nucleus . Additionally, the structures of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones were studied by single crystal X-ray diffraction, providing insights into bond lengths and angles .

Chemical Reactions Analysis

The reactivity of indole and pyridine derivatives has been explored in various chemical reactions. The phenylacetylene derivative of a cycloplatinated indole-pyridine complex was shown to react with ethanol to give a carbene complex . Furthermore, the Michael addition of 1-pyrrolidinocyclohexene to an indolinone derivative was diastereoselectively controlled, demonstrating the potential for creating stereocenters in reactions involving indole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole and pyridine derivatives have been investigated. For instance, the photophysical properties of 2-pyridin-2-yl-1H-indole derivatives were studied, revealing long-wavelength fluorescent emission sensitive to solvent polarity and pH . The importance of hydrogen bonding in the solubility and stability of pyridinone derivatives has also been highlighted . Additionally, the use of 5,5-dimethyl-3-(pyridin-2-yl)cyclohex-2-enone ligands in iridium complexes for DSSCs has been characterized, showing extended absorption response and favorable molecular orbital contributions for electron injection .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

The compound 2-((1H-indol-3-yl)(pyridin-2-yl)methyl)-3-hydroxy-5,5-dimethylcyclohex-2-enone, and related structures, have been studied for their unique chemical properties. For instance, in a study by Kloubert et al. (2012), a similar compound, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone, was synthesized, revealing important aspects of its structural conformation and bonding characteristics, which are critical for understanding the chemical behavior of such compounds (Kloubert et al., 2012).

Synthesis Techniques

Various synthesis techniques have been explored to produce compounds with similar structures. For example, Majumdar et al. (2003) investigated the regioselective heterocyclization of 2-(Cyclohex-2′-enyl)-5,5-dimethyl-3-hydroxy cyclohex-2-enone, providing insight into the synthesis pathways of these compounds (Majumdar, Samanta & Basu, 2003).

Applications in Photovoltaics and Dye-Sensitized Solar Cells

The potential application of similar compounds in the field of photovoltaics and dye-sensitized solar cells (DSSC) has been explored. Wang et al. (2013) synthesized iridium complexes based on 5,5-dimethyl-3-(pyridine-2-yl)cyclohex-2-enone ligand, demonstrating its effectiveness in DSSC applications, indicating the relevance of these compounds in renewable energy technologies (Wang et al., 2013).

Antimicrobial and Antiviral Properties

The antimicrobial and antiviral properties of compounds structurally similar to this compound have been a significant area of research. Anekal and Biradar (2012) conducted a study on novel indole derivatives, assessing their antimicrobial activities, which suggests the potential biomedical applications of these compounds (Anekal & Biradar, 2012).

Biological Effects in Experimental Models

Research on derivatives of this compound has also included studies on their biological effects in experimental models. Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their antitumor activity in diffuse malignant peritoneal mesothelioma models, highlighting the potential of these compounds in cancer treatment (Carbone et al., 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-hydroxy-2-[1H-indol-3-yl(pyridin-2-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-22(2)11-18(25)21(19(26)12-22)20(17-9-5-6-10-23-17)15-13-24-16-8-4-3-7-14(15)16/h3-10,13,20,24-25H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPZEDIZUFRANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C(C2=CC=CC=N2)C3=CNC4=CC=CC=C43)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)